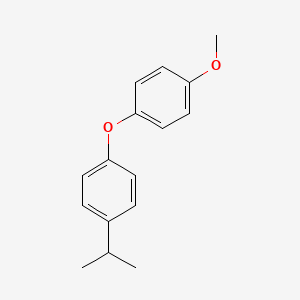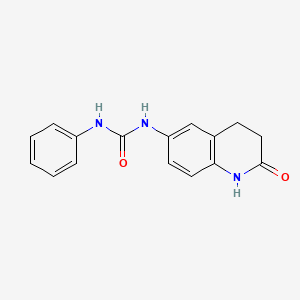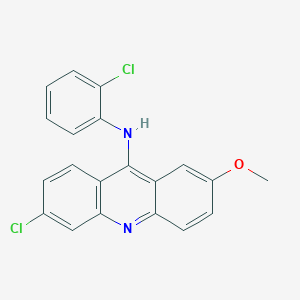![molecular formula C26H24N4O2 B14139102 N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide CAS No. 929863-41-2](/img/structure/B14139102.png)
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a pyrrole ring, which is further connected to a furan-2-carboxamide group. The presence of these heterocyclic structures contributes to its diverse chemical reactivity and potential utility in various domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrrole intermediates, followed by their coupling and subsequent functionalization to introduce the furan-2-carboxamide group. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids, often under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It acts as a strong electron donor, which can enhance the conductivity of doped materials. This property is particularly useful in the field of organic electronics, where it boosts the performance of devices like OTFTs and OLEDs . Additionally, its decomposition products can act as nucleating agents, further enhancing its effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H): A successful dopant for n-type organic semiconductors, known for its efficiency and stability.
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide:
Uniqueness
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide stands out due to its unique combination of benzimidazole, pyrrole, and furan-2-carboxamide groups.
Propiedades
Número CAS |
929863-41-2 |
|---|---|
Fórmula molecular |
C26H24N4O2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-[(4-methylphenyl)methyl]pyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-16-10-12-19(13-11-16)15-30-18(3)17(2)23(24-27-20-7-4-5-8-21(20)28-24)25(30)29-26(31)22-9-6-14-32-22/h4-14H,15H2,1-3H3,(H,27,28)(H,29,31) |
Clave InChI |
GDJGNGIBKKMPEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CO3)C4=NC5=CC=CC=C5N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



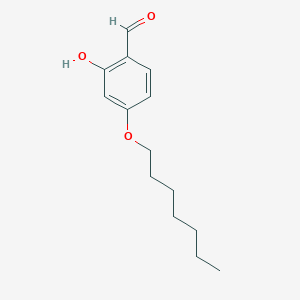
stannane](/img/structure/B14139028.png)
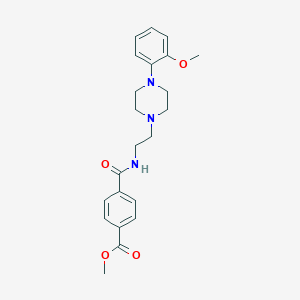
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

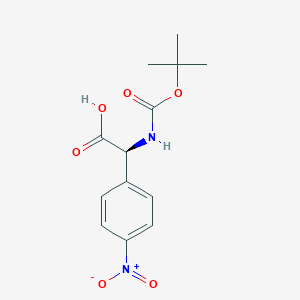
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

